5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Brand Name: Vulcanchem
CAS No.: 1287218-75-0
VCID: VC2668377
InChI: InChI=1S/C10H12N2O4/c13-12(14)8-1-2-10(11-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2
SMILES: C1COCCC1OC2=NC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

CAS No.: 1287218-75-0

Cat. No.: VC2668377

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine - 1287218-75-0

Specification

CAS No. 1287218-75-0
Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name 5-nitro-2-(oxan-4-yloxy)pyridine
Standard InChI InChI=1S/C10H12N2O4/c13-12(14)8-1-2-10(11-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2
Standard InChI Key HQWWLSRDRDCTLE-UHFFFAOYSA-N
SMILES C1COCCC1OC2=NC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1COCCC1OC2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Basic Information

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a substituted pyridine with the molecular formula C₁₀H₁₂N₂O₄. The compound features a nitro group (-NO₂) at the 5-position of the pyridine ring and a tetrahydro-2H-pyran-4-yloxy group at the 2-position. This creates a structure with multiple functionalities that can participate in various chemical transformations. The compound's CAS registry number is 1287218-75-0, and it is also identified by the MDL number MFCD14666509 . These unique identifiers help researchers track and reference this specific chemical entity in databases and scientific literature.

Structural Features

The compound consists of two main structural components: a pyridine ring and a tetrahydropyran ring, connected through an oxygen atom. The pyridine ring contains a nitrogen at position 1 and carries a nitro group at position 5, while the tetrahydropyran component is attached at position 2 through an ether linkage. The tetrahydropyran ring is a six-membered heterocycle containing five carbon atoms and one oxygen atom in a saturated ring system. The connection point is specifically at the 4-position of the tetrahydropyran ring, creating a distinctive spatial arrangement with important implications for the compound's physical properties and reactivity.

SMILES Notation and Structural Representation

The chemical structure can be represented in SMILES notation as [O-]N+c1ccc(nc1)OC1CCOCC1 . This notation encodes the two-dimensional structure of the molecule, providing a standard way to represent its connectivity and basic stereochemistry. The structure shows the nitro group attached to the carbon at position 5 of the pyridine ring, with the oxygen linkage to the tetrahydropyran at position 2.

Physical and Chemical Properties

Chemical Reactivity

The presence of the nitro group at the 5-position of the pyridine ring significantly influences the compound's reactivity. Nitro groups are strongly electron-withdrawing, which affects the electron distribution within the pyridine ring, making the compound potentially reactive toward nucleophilic substitution reactions. The pyridine nitrogen, although somewhat deactivated by the nitro group, can still participate in acid-base chemistry and potentially coordinate with metals in certain reactions.

The tetrahydropyran moiety, connected through an ether linkage, adds stability to the compound and may participate in reactions typical of cyclic ethers. The ether linkage itself is relatively stable under neutral conditions but may be susceptible to cleavage under strong acidic conditions or with certain nucleophiles.

Synthesis and Preparation

Comparison to Related Synthetic Approaches

Structurally related compounds like 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine undergo synthetic procedures that likely parallel those for our target compound. In these cases, a halogenated pyridine derivative reacts with a tetrahydropyran alcohol in the presence of a base. The reaction conditions typically involve polar aprotic solvents such as DMF or DMSO, and bases such as potassium carbonate or sodium hydride to facilitate the deprotonation of the alcohol prior to nucleophilic attack .

Similar etherification strategies appear in the synthesis of compounds like 4-Chloro-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine , which further supports the viability of these synthetic approaches for preparing our target compound.

Applications and Research Context

As a Chemical Intermediate

The compound likely serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems. The nitro group at position 5 provides a versatile handle for further transformations, including reduction to an amine, which could then participate in various coupling reactions or functional group interconversions. The tetrahydropyran moiety contributes a stable cyclic ether component that can influence the physicochemical properties of the final compounds.

The structural similarity to compounds used in the development of selective B/C RAF inhibitors suggests potential relevance in the synthesis of compounds targeting specific protein kinases, which are important in cancer research.

Related Compounds and Structural Analogs

Halogenated Analogs

Several structurally related compounds appear in the chemical literature and commercial catalogs. One close analog is 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS: 494772-07-5) , which differs only in having a bromine atom at position 5 instead of a nitro group. This compound has a molecular weight of 258.11 g/mol and shares many structural features with our target compound, potentially exhibiting similar chemical behaviors in certain reactions.

Another related compound is 4-Chloro-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine , which features a different substitution pattern on the pyridine ring and a connection to the tetrahydropyran at the 2-position rather than the 4-position. These differences would significantly alter the three-dimensional structure and potentially the reactivity profile compared to 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.

Comparative Properties

The table below summarizes key comparative properties of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine and its closest structural analog:

Property5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
CAS Number1287218-75-0494772-07-5
Molecular FormulaC₁₀H₁₂N₂O₄C₁₀H₁₂BrNO₂
Molecular Weight224.2133 g/mol258.11 g/mol
Substituent at position 5Nitro (-NO₂)Bromo (-Br)
XLogP3-AANot provided2.3
Hydrogen Bond AcceptorsLikely 5-63
Hydrogen Bond DonorsLikely 00
Rotatable BondsLikely 2-32

The nitro compound would likely exhibit different electronic properties compared to the bromo analog, with the nitro group being more strongly electron-withdrawing and potentially increasing the electrophilicity of the pyridine ring. This electronic difference would influence reactivity patterns, particularly in nucleophilic aromatic substitution reactions.

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